(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one

Catalog No.
S14296295
CAS No.
512200-62-3
M.F
C7H11N3O3
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one

CAS Number

512200-62-3

Product Name

(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one

IUPAC Name

(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C7H11N3O3/c8-10-9-2-1-6-3-5(11)4-7(12)13-6/h5-6,11H,1-4H2/t5-,6-/m1/s1

InChI Key

VBMLVAQQMQCWMI-PHDIDXHHSA-N

Canonical SMILES

C1C(CC(=O)OC1CCN=[N+]=[N-])O

Isomeric SMILES

C1[C@H](CC(=O)O[C@@H]1CCN=[N+]=[N-])O

(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one, with the chemical formula C7_7H11_{11}N3_3O3_3 and a molecular weight of approximately 185.181 g/mol, is a chiral compound notable for its complex structure that includes an azido group and a hydroxy oxanone moiety. This compound is identified by the CAS number 512200-62-3 and is recognized for its potential applications in medicinal chemistry and biochemistry. Its structural features suggest it may play a role in various

Due to the presence of functional groups such as the azido group, which can undergo nucleophilic substitution reactions, and the hydroxy group, which can participate in esterification or dehydration reactions. Specific reactions may include:

  • Nucleophilic Substitution: The azido group can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The carbonyl group in the oxanone structure can be reduced to form alcohols.
  • Condensation Reactions: The hydroxy group can react with acids to form esters.

While specific biological activities of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, azido compounds are known for their utility in bioorthogonal chemistry, where they can be used for labeling biomolecules. Additionally, hydroxy oxanones may possess antibacterial or antiviral properties due to their structural similarities to known bioactive molecules.

The synthesis of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one typically involves multi-step organic synthesis techniques. Common methods may include:

  • Starting Materials: Utilizing readily available precursors such as sugars or other cyclic compounds.
  • Functionalization: Introducing the azido group via nucleophilic substitution on an appropriate precursor.
  • Cyclization: Forming the oxanone structure through cyclization reactions involving carbonyl precursors.

Specific synthetic routes may vary based on desired yield and purity.

This compound has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active molecules.
  • Chemical Biology: In studies involving bioorthogonal labeling techniques due to its azido functionality.
  • Material Science: As a building block in polymer chemistry or materials that require specific functional groups.

Interaction studies involving (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. The azido group allows for selective labeling or modification of these biomolecules, facilitating studies on protein interactions or enzyme activity.

Several compounds share structural similarities with (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesUniqueness
(2R,3R,4R,5R,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxaneC8_8H14_{14}N4_4O5_5Contains multiple hydroxyl groupsMore hydrophilic due to additional hydroxyls
4-Hydroxy-2-pyrrolidinoneC5_5H9_9NO2_2Contains a pyrrolidine ringLacks azido functionality
Azido sugar derivativesVariesOften used in glycosylation reactionsBroader application in glycoscience

The uniqueness of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one lies in its specific stereochemistry and functional groups that allow for diverse chemical reactivity and potential biological applications not fully explored in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.08004122 g/mol

Monoisotopic Mass

185.08004122 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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